

"5-(4-Methoxyphenyl)pyridin-3-ol" literature review and background

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)pyridin-3-ol

Cat. No.: B3226828

[Get Quote](#)

In-Depth Technical Guide: 5-(4-Methoxyphenyl)pyridin-3-ol

A Literature Review and Background for Researchers, Scientists, and Drug Development Professionals

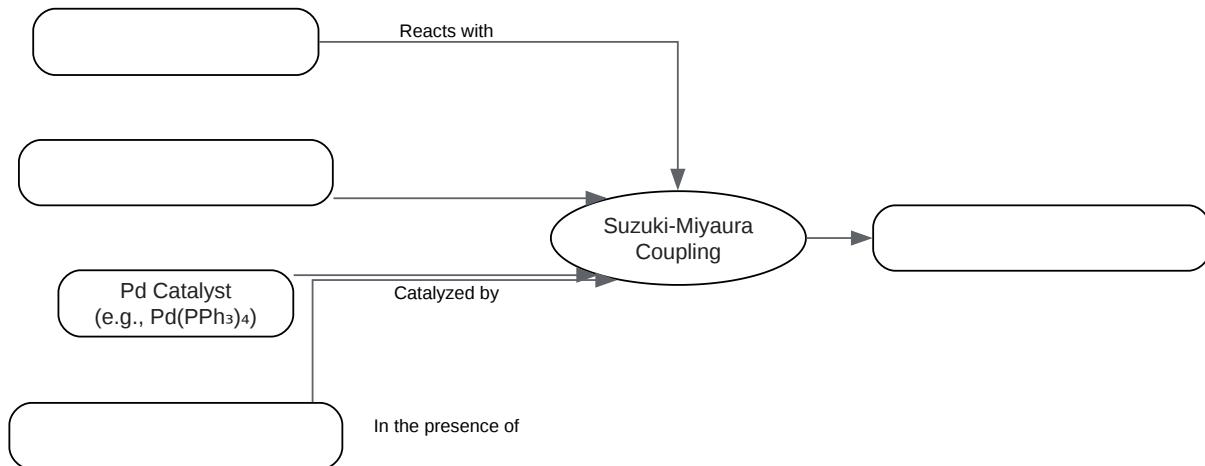
Abstract

This technical guide provides a comprehensive review of the synthesis, potential biological activities, and relevant experimental methodologies pertaining to **5-(4-methoxyphenyl)pyridin-3-ol** and its structural analogs. While direct literature on this specific molecule is limited, this document compiles and analyzes data from closely related 5-aryl-pyridin-3-ol and 4-methoxyphenyl-pyridine derivatives to offer a valuable resource for researchers in medicinal chemistry and drug discovery. The guide details plausible synthetic routes, including Suzuki-Miyaura coupling and de novo synthesis, and summarizes the diverse biological activities observed in analogous compounds, such as anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key synthetic transformations and biological assays are provided, alongside a discussion of structure-activity relationships to inform future research and development efforts.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its ability to engage in hydrogen bonding and its versatile substitution patterns make it an attractive template for drug design. The pyridin-3-ol moiety, in particular, offers a phenolic hydroxyl group that can act as a hydrogen bond donor and acceptor, as well as a potential site for further functionalization.

The incorporation of a 4-methoxyphenyl group at the 5-position of the pyridin-3-ol ring introduces a pharmacophore with known interactions with various biological targets. The methoxy group can influence the electronic properties and metabolic stability of the molecule, while the phenyl ring can participate in π -stacking and hydrophobic interactions.


This guide aims to provide a thorough background on **5-(4-methoxyphenyl)pyridin-3-ol** by examining the available literature on its constituent fragments and related structures. The following sections will delve into synthetic strategies, potential biological applications, and detailed experimental procedures to support further investigation of this and similar molecules.

Synthesis of **5-(4-Methoxyphenyl)pyridin-3-ol** and Analogs

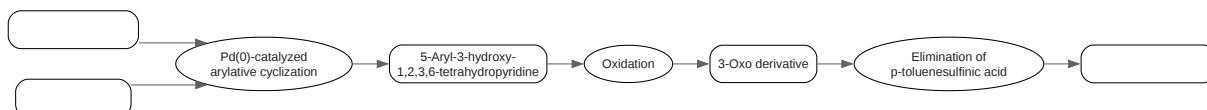
The synthesis of **5-(4-methoxyphenyl)pyridin-3-ol** can be approached through several strategic routes. While a direct, published synthesis for this exact compound is not readily available, established methods for the synthesis of 5-aryl-pyridin-3-ols provide a strong foundation for its preparation.

Suzuki-Miyaura Cross-Coupling

A highly convergent and widely used method for the formation of aryl-aryl bonds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a primary strategy for the synthesis of **5-(4-methoxyphenyl)pyridin-3-ol**. The general workflow for this approach is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **5-(4-Methoxyphenyl)pyridin-3-ol** via Suzuki-Miyaura coupling.


Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-pyridin-3-ol with 4-Methoxyphenylboronic Acid

- Materials: 5-bromo-pyridin-3-ol, 4-methoxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), 1,4-dioxane, and water.
- Procedure:
 - To a flame-dried round-bottom flask, add 5-bromo-pyridin-3-ol (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
 - Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
 - Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
 - Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

- Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

De Novo Synthesis of the Pyridin-3-ol Ring

An alternative approach involves the construction of the substituted pyridin-3-ol ring from acyclic precursors. A recently reported method for the synthesis of polysubstituted 3-hydroxypyridines utilizes a palladium-catalyzed "anti-Wacker"-type arylation cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids.[1][2]

[Click to download full resolution via product page](#)

Caption: De novo synthesis of 5-aryl-pyridin-3-ols via arylative cyclization.

Experimental Protocol: De Novo Synthesis (General Procedure)[1][2]

- Step 1: Arylative Cyclization:

- Materials: N-propargyl-N-tosyl-aminoaldehyde, 4-methoxyphenylboronic acid, palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$), and a phosphine ligand (e.g., PPh_3).
- Procedure: A solution of the N-propargyl-N-tosyl-aminoaldehyde and 4-methoxyphenylboronic acid in a suitable solvent (e.g., THF) is treated with the palladium

catalyst and ligand. The reaction is typically stirred at room temperature until completion.

- Step 2: Oxidation:

- Materials: The resulting 5-aryl-3-hydroxy-1,2,3,6-tetrahydropyridine and an oxidizing agent (e.g., Dess-Martin periodinane).
- Procedure: The tetrahydropyridine is dissolved in a chlorinated solvent (e.g., dichloromethane) and treated with the oxidizing agent at room temperature.

- Step 3: Elimination:

- Materials: The 3-oxo intermediate and a base (e.g., DBU).
- Procedure: The crude 3-oxo derivative is treated with the base in a suitable solvent to induce elimination of p-toluenesulfinic acid, leading to the aromatic 5-aryl-pyridin-3-ol.

Potential Biological Activities and Structure-Activity Relationships

While no specific biological data for **5-(4-methoxyphenyl)pyridin-3-ol** has been reported, the analysis of structurally related compounds provides valuable insights into its potential therapeutic applications.

Anticancer Activity

Derivatives of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine have been identified as a new class of tubulin polymerization inhibitors. For instance, 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine exhibited significant cytotoxic activity against a panel of human tumor cell lines with GI_{50} values in the low micromolar range (1.55 to 2.20 μM). This suggests that the 4-methoxyphenyl-pyridine scaffold can be a key element for anticancer activity.

Furthermore, studies on 2-methoxy-5-(4-methoxyphenyl)pyridine have shown that its derivatives exhibit varying degrees of inhibition against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cells.^[2]

Antimicrobial and Antiviral Activity

Fused pyridine-based heterocycles have been recognized as potent antimicrobial agents.^[3] Additionally, novel 5-aryl-cyclopenta[c]pyridine derivatives have demonstrated promising activity against plant viruses, such as the tobacco mosaic virus (TMV), as well as broad-spectrum fungicidal activities.^[4] Notably, a compound with a m-methoxyphenyl substitution showed potent anti-TMV activity *in vivo*.^[4]

Other Potential Activities

The pyridine nucleus is present in compounds with a wide array of pharmacological properties, including anti-inflammatory, analgesic, and P-glycoprotein inhibitory activities.^{[4][5]} The structural features of **5-(4-methoxyphenyl)pyridin-3-ol**, combining a phenolic hydroxyl group and a methoxy-substituted aryl ring, make it a candidate for investigation across these and other therapeutic areas.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, the following SAR observations can be made:

- Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical for biological activity. The hydroxyl group at the 3-position can serve as a key interaction point with biological targets.
- The 4-Methoxyphenyl Group: The methoxy group's position on the phenyl ring can influence activity. Para-substitution is often favored. The electronic nature of this group can impact the overall electron density of the molecule and its binding affinity.
- Overall Conformation: The dihedral angle between the pyridine and phenyl rings can be a determinant of potency, as seen in some tubulin inhibitors where a non-planar conformation was favorable.

Quantitative Data on Related Compounds

To facilitate comparative analysis, the following table summarizes key quantitative data from the literature for compounds structurally related to **5-(4-methoxyphenyl)pyridin-3-ol**.

Compound	Biological Activity/Assay	Quantitative Data (e.g., IC ₅₀ , GI ₅₀ , K _i)	Reference
6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine	Cytotoxicity (Human Tumor Cells)	GI ₅₀ = 1.55 - 2.20 μM	
6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine	Cytotoxicity (Human Tumor Cells)	GI ₅₀ = 2.40 - 13.5 μM	
5-Aryl-cyclopenta[c]pyridine derivative (with m-methoxyphenyl)	Anti-TMV (in vivo)	Inactivation: 51.1 ± 1.9% @ 500 μg/mL	[4]
5-Aryl-cyclopenta[c]pyridine derivative (with m-methoxyphenyl)	Anti-TMV (in vivo)	Curative: 50.7 ± 3.6% @ 500 μg/mL	[4]
5-Aryl-cyclopenta[c]pyridine derivative (with m-methoxyphenyl)	Anti-TMV (in vivo)	Protection: 53.8 ± 2.8% @ 500 μg/mL	[4]

Conclusion and Future Directions

While direct experimental data on **5-(4-methoxyphenyl)pyridin-3-ol** is currently unavailable in the public domain, this technical guide provides a robust foundation for its synthesis and potential biological evaluation based on a comprehensive review of analogous structures. The Suzuki-Miyaura coupling of 5-bromo-pyridin-3-ol with 4-methoxyphenylboronic acid represents a promising and direct synthetic route.

The diverse biological activities exhibited by structurally related 4-methoxyphenyl-pyridine derivatives, particularly in the areas of oncology and infectious diseases, underscore the potential of **5-(4-methoxyphenyl)pyridin-3-ol** as a valuable scaffold for drug discovery.

Future research should focus on:

- The successful synthesis and characterization of **5-(4-methoxyphenyl)pyridin-3-ol**.
- Screening of the compound against a panel of cancer cell lines, microbial strains, and viral targets.
- Investigation of its inhibitory activity against relevant enzymes, such as kinases or tubulin.
- Elucidation of the structure-activity relationships of a library of 5-aryl-pyridin-3-ol derivatives to optimize potency and selectivity.

This in-depth guide is intended to serve as a catalyst for such research, providing the necessary background and methodological details to accelerate the exploration of this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["5-(4-Methoxyphenyl)pyridin-3-ol" literature review and background]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3226828#5-4-methoxyphenyl-pyridin-3-ol-literature-review-and-background\]](https://www.benchchem.com/product/b3226828#5-4-methoxyphenyl-pyridin-3-ol-literature-review-and-background)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com